molecular formula C14H18N2O2S2 B13287339 N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide

N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B13287339
M. Wt: 310.4 g/mol
InChI Key: VBBMSWFRSCNMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide is an organic compound that features a complex structure with both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylthiophene-3-sulfonyl chloride with 2-amino-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and sulfonamide groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-phenylethyl)-N,N-diethylamine
  • (2-amino-2-phenylethyl)dimethylamine

Uniqueness

N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the presence of both the thiophene and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-2,5-dimethylthiophene-3-sulfonamide

InChI

InChI=1S/C14H18N2O2S2/c1-10-8-14(11(2)19-10)20(17,18)16-9-13(15)12-6-4-3-5-7-12/h3-8,13,16H,9,15H2,1-2H3

InChI Key

VBBMSWFRSCNMML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.